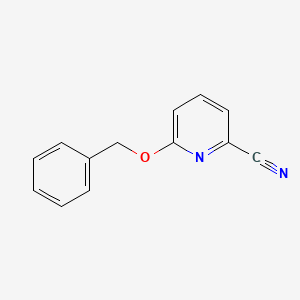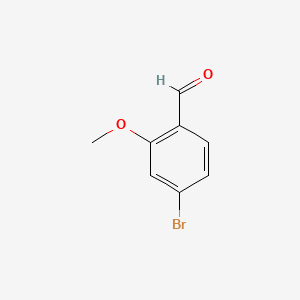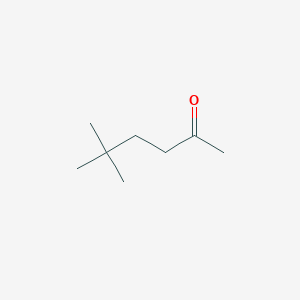
4-クロロピリジン-2-カルボニルクロリド
概要
説明
4-Chloropyridine-2-carbonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO. It is characterized by the presence of chlorine and carbonyl functional groups. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
4-Chloropyridine-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the synthesis of drugs and therapeutic agents.
Industry: 4-Chloropyridine-2-carbonyl chloride is used in the production of specialty chemicals and materials.
生化学分析
Biochemical Properties
4-Chloropyridine-2-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, leading to the formation of pyridine derivatives . These interactions are crucial in the synthesis of complex organic molecules, which are essential in the development of pharmaceuticals and agrochemicals.
Cellular Effects
The effects of 4-chloropyridine-2-carbonyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes, leading to changes in metabolic pathways and gene expression . These effects are critical in understanding the compound’s role in biochemical and pharmacological applications.
Molecular Mechanism
At the molecular level, 4-chloropyridine-2-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and metabolic pathways . Understanding these molecular mechanisms is essential for developing new pharmaceuticals and agrochemicals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloropyridine-2-carbonyl chloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, affecting its efficacy and safety . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-chloropyridine-2-carbonyl chloride vary with different dosages in animal models. At low doses, it may have minimal effects, while at high doses, it can cause toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in pharmaceuticals and agrochemicals .
Transport and Distribution
The transport and distribution of 4-chloropyridine-2-carbonyl chloride within cells and tissues are critical for its activity and function. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 4-chloropyridine-2-carbonyl chloride affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
The synthesis of 4-chloropyridine-2-carbonyl chloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of 4-chloropyridine with thionyl chloride, which results in the formation of 4-chloropyridine-2-carbonyl chloride. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to ensure the complete conversion of the starting materials .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
4-Chloropyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters. For example, the reaction with an amine can produce 4-chloropyridine-2-carboxamide.
Hydrolysis: In the presence of water, 4-chloropyridine-2-carbonyl chloride can hydrolyze to form 4-chloropyridine-2-carboxylic acid.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield 4-chloropyridine-2-methanol.
Common reagents and conditions used in these reactions include thionyl chloride for chlorination, water for hydrolysis, and lithium aluminum hydride for reduction. The major products formed from these reactions are amides, esters, carboxylic acids, and alcohols .
作用機序
The mechanism of action of 4-chloropyridine-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
4-Chloropyridine-2-carbonyl chloride can be compared with other similar compounds, such as:
2-Chloropyridine-3-carbonyl chloride: This compound has a similar structure but differs in the position of the chlorine and carbonyl groups.
4-Chloropyridine-2-carboxylic acid: This compound is the hydrolysis product of 4-chloropyridine-2-carbonyl chloride.
4-Chloropyridine: This is a simpler compound with only a chlorine substituent on the pyridine ring.
The uniqueness of 4-chloropyridine-2-carbonyl chloride lies in its dual functional groups, which provide versatility in chemical reactions and applications .
特性
IUPAC Name |
4-chloropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNFLRGZHGUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454969 | |
| Record name | 4-chloropyridine-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53750-66-6 | |
| Record name | 4-chloropyridine-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chloropyridine-2-carbonyl chloride contribute to the creation of diverse molecular structures?
A1: 4-chloropyridine-2-carbonyl chloride serves as a versatile building block in organic synthesis due to its reactive carbonyl chloride functional group. This group readily participates in nucleophilic substitution reactions, allowing for the attachment of various amines. This characteristic is demonstrated in both studies where it reacts with different aniline derivatives to form amide bonds. [, ] This ability to readily form amides makes it a valuable precursor for generating diverse libraries of compounds, particularly those containing pyridine and amide functionalities, which are commonly found in biologically active molecules.
Q2: The studies mention the synthesis of "phosphorus-substituted pyridine-2-carboxylic acid anilides" and "Sorafenib derivatives". How does the structure of 4-chloropyridine-2-carbonyl chloride relate to the biological activity of these synthesized compounds?
A2: 4-chloropyridine-2-carbonyl chloride provides a structural scaffold upon which more complex molecules are built. In both studies, this compound contributes to the formation of the core pyridine-2-carboxamide structure. [, ] While 4-chloropyridine-2-carbonyl chloride itself may not have inherent biological activity, the chlorine atom serves as a point for further modification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














